molecular formula C16H17N3S2 B12038667 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole CAS No. 618411-77-1

4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole

Cat. No.: B12038667
CAS No.: 618411-77-1
M. Wt: 315.5 g/mol
InChI Key: CFDPBXMLDFDEMW-UHFFFAOYSA-N
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Description

4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Thioether Formation:

    Thiophene Substitution:

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thioether linkage, potentially leading to ring-opening or cleavage of the thioether bond.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Triazoles: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymers or used as a building block for advanced materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Anticancer Research: The compound can be investigated for its potential anticancer properties through in vitro and in vivo studies.

Industry

    Agriculture: The compound can be used as a fungicide or pesticide due to its potential biological activity.

    Pharmaceuticals: It can be a lead compound for the development of new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-3-((2-methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazole
  • 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-furyl)-4H-1,2,4-triazole
  • 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-pyridyl)-4H-1,2,4-triazole

Uniqueness

4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole is unique due to the presence of both the thioether and thiophene groups, which can impart distinct electronic and steric properties

Properties

CAS No.

618411-77-1

Molecular Formula

C16H17N3S2

Molecular Weight

315.5 g/mol

IUPAC Name

4-ethyl-3-[(2-methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C16H17N3S2/c1-3-19-15(14-9-6-10-20-14)17-18-16(19)21-11-13-8-5-4-7-12(13)2/h4-10H,3,11H2,1-2H3

InChI Key

CFDPBXMLDFDEMW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2C)C3=CC=CS3

Origin of Product

United States

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